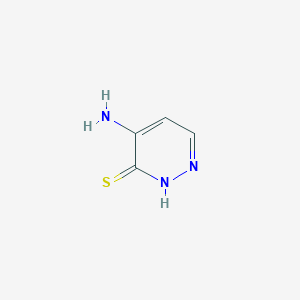

4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE

Description

4-Amino-2,3-dihydropyridazine-3-thione is a heterocyclic compound featuring a partially saturated pyridazine core with an amino (-NH₂) group at position 4 and a thione (-C=S) group at position 2.

Properties

IUPAC Name |

5-amino-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCZVJDFLHNMPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514747 | |

| Record name | 4-Aminopyridazine-3(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55271-45-9 | |

| Record name | 4-Aminopyridazine-3(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization to form the desired pyridazine ring .

Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with optimization for scale-up and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydropyridazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine derivatives

Scientific Research Applications

4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE involves its interaction with specific molecular targets. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in cell signaling .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-amino-2,3-dihydropyridazine-3-thione and related compounds:

Key Observations:

- Functional Groups : Thione (-C=S) groups (present in the target compound and quinazoline analogs) exhibit nucleophilic and metal-chelating properties, whereas chloro substituents (e.g., in trichloropyridine) enhance electrophilicity and lipophilicity.

- Synthetic Pathways : Diazotization and electrophilic substitution are common in triazine synthesis , while quinazoline-thiones form via amine-isothiocyanate reactions .

Pyrido-Thieno-Triazines

- These compounds, synthesized via diazotization and electrophilic reagents, form triheterocyclic systems (e.g., compound 4) and chlorinated derivatives (e.g., compound 5) . Their fused-ring systems may serve as scaffolds for kinase inhibitors or antimicrobial agents.

4-Aminoquinazoline-2(1H)-Thiones

- These derivatives react with primary amines to yield tetrahydroquinazolines, highlighting their utility in constructing polyheterocyclic drug candidates (e.g., antifolates or EGFR inhibitors) .

4-Amino-2,3,5-Trichloropyridine

- The trichloro substitution pattern increases electrophilicity, making it a candidate for nucleophilic aromatic substitution in agrochemicals (e.g., herbicides) or covalent kinase inhibitors .

6-Amino-4,5-Dichloropyridazin-3(2H)-one

- Commercial availability suggests its use as a building block in drug discovery, with chloro and ketone groups enabling further functionalization .

Biological Activity

4-Amino-2,3-dihydropyridazine-3-thione is a heterocyclic compound with the molecular formula C4H5N3S. It features an amino group and a thione group, which are essential for its biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with carbon disulfide. This process leads to the formation of the dihydropyridazine ring, which is crucial for its biological functions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its biological properties.

Common Reactions:

- Oxidation : Converts thione to sulfoxides or sulfones.

- Reduction : Produces dihydropyridazine derivatives.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 15 | Higher than ampicillin |

| Escherichia coli | 12 | Comparable to tetracycline |

| Pseudomonas aeruginosa | 14 | Higher than control |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of cancer cell lines with varying efficacy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast cancer) | 39.2 ± 1.7 | Inhibition of MAPK pathway |

| HT29 (colon carcinoma) | 25.0 ± 0.5 | Induction of apoptosis |

| A375 (melanoma) | 34.5 ± 2.0 | Cell cycle arrest in G2/M phase |

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and coordinate with metal ions. This interaction influences various biological pathways, particularly those involving enzymes and receptors in cell signaling processes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could serve as a promising candidate for developing new antibiotics.

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines without affecting normal human fibroblasts, suggesting a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.